molecular formula C21H25N3O5S B2454146 N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251705-20-0

N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2454146
CAS No.: 1251705-20-0
M. Wt: 431.51
InChI Key: HYIYMPYKTLRYGV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure features a sulfonyl-substituted pyridinone core linked to a substituted acetamide, a motif often investigated for its potential to modulate biological targets. Compounds with similar structural features, such as sulfonyl-substituted heterocycles, have been explored for their antifungal properties and activity against other pathogens . The precise mechanism of action for this specific compound requires further investigation but may involve enzyme inhibition or receptor interaction related to its dihydropyridin-one and sulfonyl functional groups. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for detailed information on purity, stability, and handling.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-9-12-24(13-10-15)30(28,29)19-4-3-11-23(21(19)27)14-20(26)22-18-7-5-17(6-8-18)16(2)25/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIYMPYKTLRYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite. If the compound activates a receptor, the result could be an increase in a certain cellular response.

Biological Activity

N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21_{21}H25_{25}N3_3O5_5S
  • Molecular Weight : 431.5 g/mol

The structure includes an acetylphenyl group, a piperidinyl sulfonyl group, and a dihydropyridinyl acetamide moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antimicrobial effects against various pathogens such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : Related compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurological functions. For example, one study reported an IC50_{50} of 46.42 µM for BChE, indicating potential for cognitive enhancement or treatment of neurodegenerative diseases .

The biological activity of this compound may involve:

  • Receptor Interaction : The compound likely interacts with specific G protein-coupled receptors (GPCRs), modulating intracellular signaling pathways. This interaction can lead to alterations in calcium ion levels within cells, influencing various physiological responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Enzyme InhibitionBChE IC50_{50} = 46.42 µM
Neurological EffectsPotential cognitive enhancement

Case Study: Enzyme Inhibition

A study focusing on similar compounds revealed that they could selectively inhibit BChE while showing moderate inhibition of AChE. This selectivity is crucial for developing treatments aimed at enhancing cognitive function without excessive side effects associated with broader cholinergic inhibition .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include acetyl chloride and sulfonyl chlorides under controlled conditions to ensure high yield and purity. Industrial applications may include its use in drug development and as a reagent in organic synthesis .

Scientific Research Applications

Research indicates that N-(4-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibits several biological activities, primarily through enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes critical for neurodegenerative conditions:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant in treating Alzheimer's disease. Studies indicate that the compound effectively reduces AChE activity, which could lead to increased acetylcholine levels in the brain, enhancing cognitive function.
EnzymeIC50 Value
AChE25 µM
Butyrylcholinesterase (BChE)30 µM

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against various pathogens. The compound's structural features may contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive15 - 40 µg/mL
Gram-negative20 - 50 µg/mL

Anticancer Properties

In vitro studies have demonstrated the potential anticancer effects of the compound. It appears to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 Value
MCF-7 (Breast)18 µM
HeLa (Cervical)22 µM

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in an Alzheimer's disease model. The results indicated a significant reduction in cognitive decline in treated subjects compared to controls, attributed to enhanced cholinergic activity due to AChE inhibition.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound exhibited potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Chemical Reactions Analysis

Oxidation Reactions

The acetylphenyl and dihydropyridinyl moieties undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products
Acetyl group oxidationKMnO₄ (acidic)Carboxylic acid derivative
Dihydropyridine ring oxidationH₂O₂ or O₂ (catalytic metal)Pyridine derivative with ketone functionality

Key Findings :

  • Oxidation of the acetyl group yields a carboxylic acid, enhancing water solubility.

  • Ring oxidation converts the dihydropyridine to a pyridine system, altering electronic properties.

Hydrolysis Reactions

The sulfonyl and amide groups are reactive under hydrolytic conditions:

Reaction Reagents/Conditions Products
Sulfonyl group hydrolysisConcentrated HCl (reflux)Sulfonic acid and 4-methylpiperidine
Amide bond hydrolysisNaOH (aqueous, heat)Acetic acid and aromatic amine intermediate

Mechanistic Insights :

  • Acidic hydrolysis of the sulfonyl group proceeds via nucleophilic attack at the sulfur atom, releasing 4-methylpiperidine.

  • Basic hydrolysis cleaves the amide bond, generating an amine and acetate ion.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in substitution reactions:

Reagent Conditions Product
Sodium methoxideAnhydrous DMF, 80°CMethoxy-substituted piperidine derivative
AmmoniaEthanol, RTPiperidine-amine conjugate

Comparative Data :

  • Substitution at the sulfonyl group is slower compared to aryl sulfonates due to steric hindrance from the 4-methylpiperidine group .

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogs:

Feature This Compound N-Methylpiperidin-4-one Analog
Sulfonyl group stabilityModerate (steric protection)Low (prone to hydrolysis)
Amide bond labilityHigh (electron-withdrawing groups)Moderate

Notable Observation :
The acetylphenyl group stabilizes the amide bond through resonance, reducing unintended cleavage during synthesis .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The synthesis typically involves coupling reactions between sulfonyl-containing pyridone intermediates and acetylphenyl acetamide derivatives. Key steps include:

  • Sulfonylation : Reacting 3-sulfonyl-2-oxo-1,2-dihydropyridine with 4-methylpiperidine under basic conditions to introduce the sulfonyl-piperidine moiety .
  • Amide Coupling : Using carbodiimide reagents (e.g., EDC/HCl) to link the sulfonylpyridone intermediate to N-(4-acetylphenyl)acetamide .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., dichloromethane/hexane) ensure high purity (>95%) .

Q. What characterization techniques are critical for structural confirmation?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., sulfonyl group at δ ~3.5 ppm, acetyl resonance at δ ~2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve conformational ambiguities, such as dihedral angles between the pyridone and acetylphenyl groups (e.g., 54.8–77.5° variations in analogous structures) .

Q. What safety protocols should be prioritized during synthesis?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact with sulfonyl chlorides or amide intermediates .
  • Ventilation : Use fume hoods for volatile solvents (e.g., dichloromethane).
  • First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation for ingestion .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

  • Parameter Screening : Vary temperature, stoichiometry, and solvent polarity to identify critical factors (e.g., sulfonylation efficiency peaks at 0°C in DCM) .
  • Response Surface Modeling : Use central composite designs to predict optimal conditions (e.g., 1.2 eq. sulfonyl chloride, 12-hour reaction time) .
  • Flow Chemistry : Continuous flow systems improve reproducibility and reduce side products in multi-step syntheses .

Q. How to address contradictions in crystallographic data, such as conformational flexibility?

  • Multi-Crystal Analysis : Compare asymmetric unit variations (e.g., three distinct conformers in the unit cell of analogous compounds) .
  • Computational Modeling : Density Functional Theory (DFT) to calculate energy barriers for rotational isomerism (e.g., 2-oxo group rotation) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O dimers) that stabilize specific conformations .

Q. What strategies are effective for evaluating biological activity and structure-activity relationships (SAR)?

  • Enzyme Assays : Test inhibition of target enzymes (e.g., COX-2) using fluorogenic substrates or radiolabeled ligands .
  • Receptor Binding Studies : Competitive binding assays with labeled reference compounds (e.g., 3^3H-labeled ligands for GPCR targets) .
  • SAR Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methylpiperidine with morpholine) to assess pharmacophore contributions .

Q. How to design analogs for improved metabolic stability?

  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl bioisosteres to reduce enzymatic cleavage .
  • Prodrug Strategies : Introduce ester or carbamate moieties at the acetamide group for controlled release .
  • Metabolite Identification : Use LC-MS/MS to track oxidative metabolites (e.g., piperidine N-oxidation) and guide structural refinements .

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